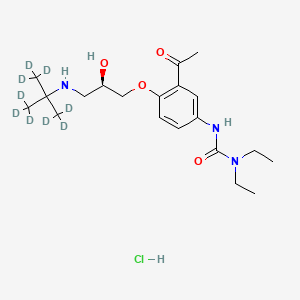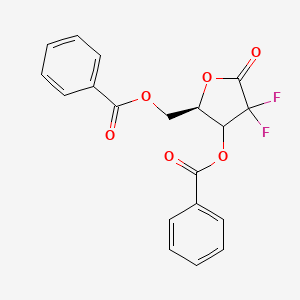![molecular formula C16H14IN3O8 B590364 [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate CAS No. 135617-14-0](/img/structure/B590364.png)
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the substitution of an iodine atom at the 5-position of the uracil ring and the esterification of the 5’-hydroxyl group with a 4-nitrobenzoate group. These modifications confer unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Iodination: The 5-position of the uracil ring is iodinated using iodine and a suitable oxidizing agent.
Esterification: The 5’-hydroxyl group of the nucleoside is esterified with 4-nitrobenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2’-deoxy-5-iodouridine and 4-nitrobenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Various 5-substituted derivatives of 2’-deoxyuridine.
Reduction: 2’-Deoxy-5-amino-uridine 5’-(4-nitrobenzoate).
Hydrolysis: 2’-Deoxy-5-iodouridine and 4-nitrobenzoic acid.
Scientific Research Applications
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) involves its incorporation into DNA in place of thymidine. This substitution disrupts normal DNA synthesis and function, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate synthase, enzymes crucial for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound without the 4-nitrobenzoate ester group.
Idoxuridine: Another nucleoside analog with antiviral properties.
Uniqueness
2’-Deoxy-5-iodouridine 5’-(4-nitrobenzoate) is unique due to the presence of both the iodine atom and the 4-nitrobenzoate ester group. These modifications enhance its chemical stability and biological activity compared to other similar compounds.
Properties
CAS No. |
135617-14-0 |
|---|---|
Molecular Formula |
C16H14IN3O8 |
Molecular Weight |
503.205 |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H14IN3O8/c17-10-6-19(16(24)18-14(10)22)13-5-11(21)12(28-13)7-27-15(23)8-1-3-9(4-2-8)20(25)26/h1-4,6,11-13,21H,5,7H2,(H,18,22,24)/t11-,12+,13+/m0/s1 |
InChI Key |
DVDLLBHGNGTKOZ-YNEHKIRRSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)


![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
